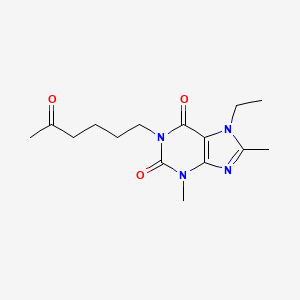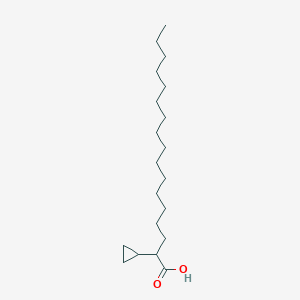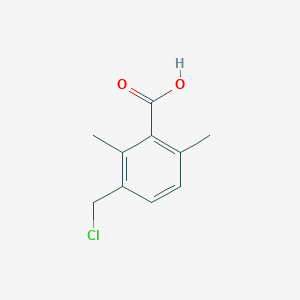
3-Chloromethyl-2,6-dimethyl-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloromethyl-2,6-dimethyl-benzoic acid: is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chloromethyl group at the third position and two methyl groups at the second and sixth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloromethyl-2,6-dimethyl-benzoic acid typically involves the chloromethylation of 2,6-dimethylbenzoic acid. This can be achieved through the reaction of 2,6-dimethylbenzoic acid with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloromethyl group in 3-Chloromethyl-2,6-dimethyl-benzoic acid can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes under strong oxidative conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Products include 2,6-dimethylterephthalic acid or 2,6-dimethylbenzaldehyde.
Reduction: Products include 3-chloromethyl-2,6-dimethylbenzyl alcohol or 3-chloromethyl-2,6-dimethylbenzaldehyde.
Applications De Recherche Scientifique
Chemistry: 3-Chloromethyl-2,6-dimethyl-benzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chloromethyl and methyl substitutions on the biological activity of benzoic acid derivatives. It may also be used in the development of new pharmaceuticals.
Medicine: The compound’s derivatives may have potential therapeutic applications, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy and safety in medical applications.
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and polymers. Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Chloromethyl-2,6-dimethyl-benzoic acid involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methyl groups can influence the compound’s hydrophobicity and binding affinity to target proteins or enzymes.
Comparaison Avec Des Composés Similaires
2,6-Dimethylbenzoic acid: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-Chloromethylbenzoic acid: Lacks the methyl groups, which can affect its chemical reactivity and biological activity.
2,6-Dichloromethylbenzoic acid: Contains an additional chlorine atom, which can further influence its reactivity and properties.
Uniqueness: 3-Chloromethyl-2,6-dimethyl-benzoic acid is unique due to the presence of both chloromethyl and methyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
179554-33-7 |
|---|---|
Formule moléculaire |
C10H11ClO2 |
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
3-(chloromethyl)-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C10H11ClO2/c1-6-3-4-8(5-11)7(2)9(6)10(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
Clé InChI |
MZNSTSYKTYQZCP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)CCl)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
![1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene](/img/structure/B12550620.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)
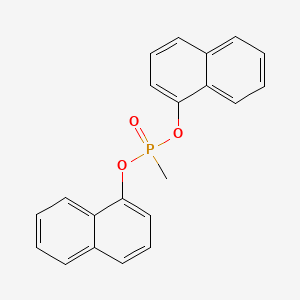
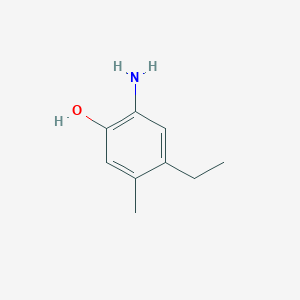
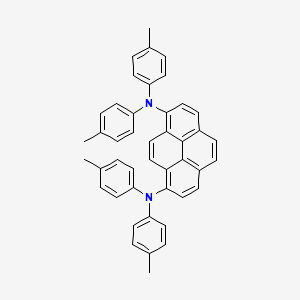
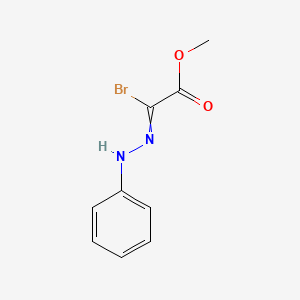
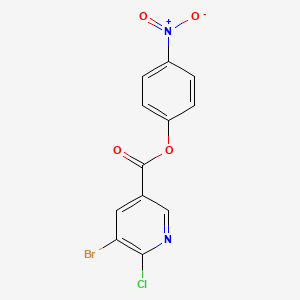
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
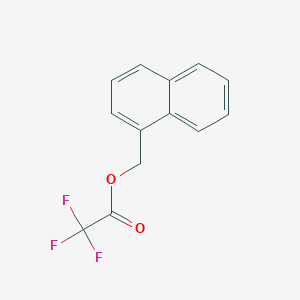
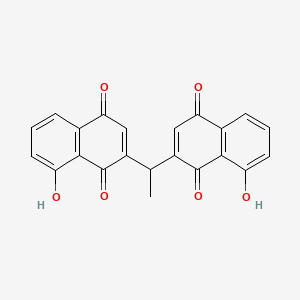
![{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B12550687.png)
